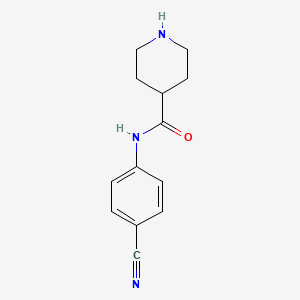![molecular formula C11H11ClO2 B3362917 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 1016723-17-3](/img/structure/B3362917.png)
1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one
Übersicht
Beschreibung
“1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one” is a chemical compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.66 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C11H11ClO2 . It contains an aromatic phenyl group, a ketone group (ethan-1-one), and a chloropropenyl group attached to the phenyl group via an ether linkage .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Environmental and Biological Impacts of Chlorinated Organic Compounds
Environmental Persistence of Organophosphate Esters : A study highlighted the abundance and complexity of tris(chloropropyl) phosphate (TCPP), an organophosphate ester similar in nature due to its chlorinated alkyl chains. The research focused on identifying the different isomers of TCPP and their environmental fate, including their presence in urban streams and wastewater, pointing to the environmental persistence and potential bioaccumulation risks of such compounds (Truong et al., 2017).
Endocrine Disrupting Effects of Chlorinated Compounds : Another study explored the endocrine-disrupting effects of DDT (1,1,1-trichloro-2,2-bis (p-chlorophenyl)-ethane) and its metabolite DDE, providing insights into how chlorinated compounds can interact with biological systems, potentially mirroring or informing the biological interactions of similar chlorinated organics (Burgos-Aceves et al., 2021).
Applications in Material Science and Chemistry
Synthesis and Structural Properties : Research on the synthesis and structural properties of novel substituted chlorinated compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, illustrates the potential application of chlorinated organic molecules in developing new materials with specific functional properties (Issac & Tierney, 1996).
Bioremediation of Chlorinated Solvents : A review on the bioremediation of DDT-contaminated soils presents methodologies that could be applicable for the cleanup of environments contaminated with similar chlorinated organic compounds. It discusses the microbial degradation pathways and environmental factors influencing the biodegradation of such persistent pollutants (Foght et al., 2001).
Wirkmechanismus
Mode of Action
Related compounds such as chloropropenyl sulfones have been found to readily undergo dehydrochlorination to give stable allenyl sulfones . This suggests that 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one may also undergo similar chemical transformations.
Biochemical Pathways
It’s known that chloropropenyl sulfones can undergo alkaline hydrolysis to produce the corresponding acetonyl sulfones . These can be converted to oximes by treatment with hydroxylamine hydrochloride .
Result of Action
Related compounds such as chloropropenyl sulfones have been found to readily undergo dehydrochlorination to give stable allenyl sulfones . This suggests that this compound may also undergo similar chemical transformations, potentially leading to various molecular and cellular effects.
Action Environment
It’s known that the synthesis of related compounds such as 2-chloroprop-2-en-1-yl sulfones can be influenced by environmental factors . For instance, a green approach was proposed for the synthesis of 2-chloroprop-2-en-1-yl sulfones in 47–94% yield .
Eigenschaften
IUPAC Name |
1-[4-(2-chloroprop-2-enoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)7-14-11-5-3-10(4-6-11)9(2)13/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMELEHAOVKUUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




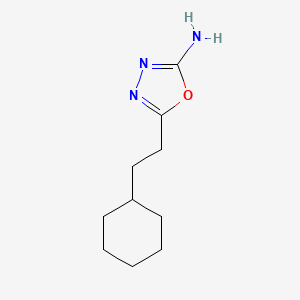
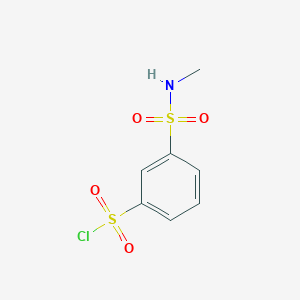

![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)
![3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3362871.png)
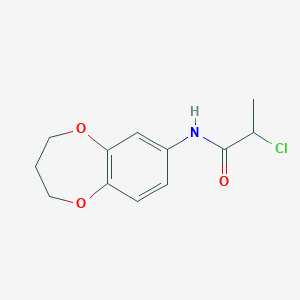
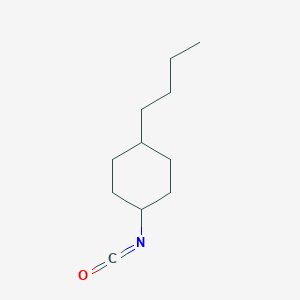


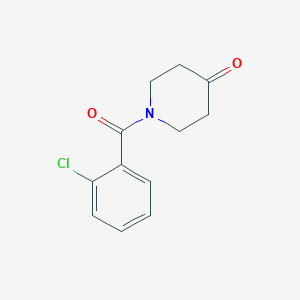

![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine](/img/structure/B3362914.png)
